

Application Note: Synthesis Protocol for 6-Aminopyridine-2(1H)-thione

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Compound of Interest

Compound Name: 6-Aminopyridine-2(1H)-thione

CAS No.: 741198-44-7

Cat. No.: B3193703

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Executive Summary & Scientific Rationale

6-Aminopyridine-2(1H)-thione (CAS: 38238-88-3), also known as 6-amino-2-mercaptopyridine, is a bifunctional heterocyclic scaffold critical in coordination chemistry and drug discovery. Its dual donor sites (amine nitrogen and thione sulfur) make it a versatile ligand for metal complexation (e.g., Zn, Cu) and a precursor for fused heterocycles like thiazolo[3,2-a]pyridines.

This protocol details the Nucleophilic Aromatic Substitution (

) of 2-amino-6-chloropyridine using thiourea. Unlike direct thiation with toxic

gas or phosphorus pentasulfide (

), this method utilizes an isothiuronium salt intermediate. This pathway is selected for its operational safety, high atom economy, and avoidance of difficult-to-remove phosphorus byproducts.

Key Mechanistic Insight: The 6-amino group is electron-donating (

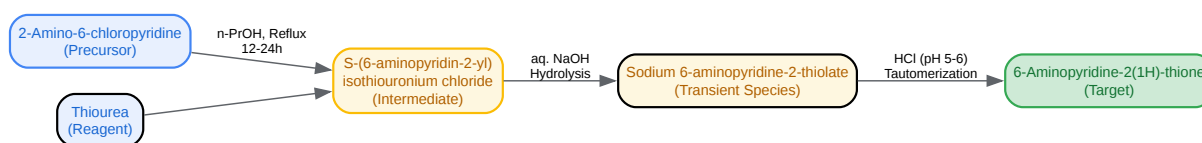
effect), which typically deactivates the pyridine ring toward nucleophilic attack. To overcome this, we employ a high-boiling polar protic solvent (n-propanol or ethoxyethanol) and thiourea, a "soft" nucleophile that effectively displaces the "hard" chloride leaving group via a transition state stabilized by the solvent.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a two-stage, one-pot process:

- Formation of Isothiouonium Salt: Displacement of the chloride by thiourea.
- Alkaline Hydrolysis: Cleavage of the urea moiety to release the thiolate, followed by acidification to the thione tautomer.

Reaction Scheme Visualization



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Figure 1: Reaction pathway for the conversion of 2-amino-6-chloropyridine to **6-aminopyridine-2(1H)-thione** via isothiuronium salt.

Materials & Equipment

Reagents Table

Reagent	CAS No.	Purity	Role	Hazards
2-Amino-6-chloropyridine	10310-21-1	>98%	Substrate	Irritant, Toxic
Thiourea	62-56-6	>99%	Nucleophile	Carcinogen (Suspected)
n-Propanol (or Ethanol)	71-23-8	Anhydrous	Solvent	Flammable
Sodium Hydroxide	1310-73-2	Pellets	Base	Corrosive
Hydrochloric Acid	7647-01-0	37%	Acidifier	Corrosive, Fuming

Equipment

- Reaction Vessel: 100 mL 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.
- Temperature Control: Oil bath with digital temperature probe (set to 110°C).
- Condenser: Reflux condenser with inert gas inlet (or Ar).
- Filtration: Buchner funnel and vacuum pump.
- Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Detailed Experimental Protocol

Phase 1: Formation of Isothiouronium Salt

Objective: Displace the chloride leaving group.

- Setup: Flame-dry the 2-neck RBF and cool under a stream of Nitrogen ().

- Charging: Add 2-Amino-6-chloropyridine (1.28 g, 10.0 mmol) and Thiourea (0.91 g, 12.0 mmol, 1.2 eq) to the flask.
- Solvation: Add n-Propanol (20 mL). Note: Ethanol can be used, but n-Propanol allows for a higher reflux temperature (97°C), accelerating the reaction on the deactivated ring.
- Reflux: Heat the mixture to reflux (oil bath ~110°C) with vigorous stirring.
- Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material () should disappear, replaced by a baseline spot (salt).
 - Duration: Typically 12–24 hours. If conversion is slow, add an additional 0.2 eq of Thiourea.

Phase 2: Hydrolysis & Isolation

Objective: Convert the salt to the thione product.

- Hydrolysis: Without isolating the intermediate, add a solution of NaOH (0.80 g, 20.0 mmol, 2.0 eq) in water (5 mL) directly to the hot reaction mixture.
- Reflux: Continue refluxing for 1–2 hours. The solution will turn clear/yellow as the thiolate forms.
- Clarification: Cool the mixture to room temperature. If any undissolved solids remain (unreacted thiourea or impurities), filter them off.
- Acidification: Cool the filtrate in an ice bath (0–5°C). Dropwise add 10% HCl or Glacial Acetic Acid with stirring until pH reaches 5–6.
 - Observation: A yellow precipitate of **6-aminopyridine-2(1H)-thione** will form. Caution: Do not over-acidify (< pH 3), as the amine group may protonate, keeping the product in solution.
- Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (mL) to remove salts.

- Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Phase 3: Purification (Optional but Recommended)

- Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol.
- Add hot water dropwise until slight turbidity appears.
- Allow to cool slowly to room temperature, then to 4°C.
- Filter the pure yellow crystals.

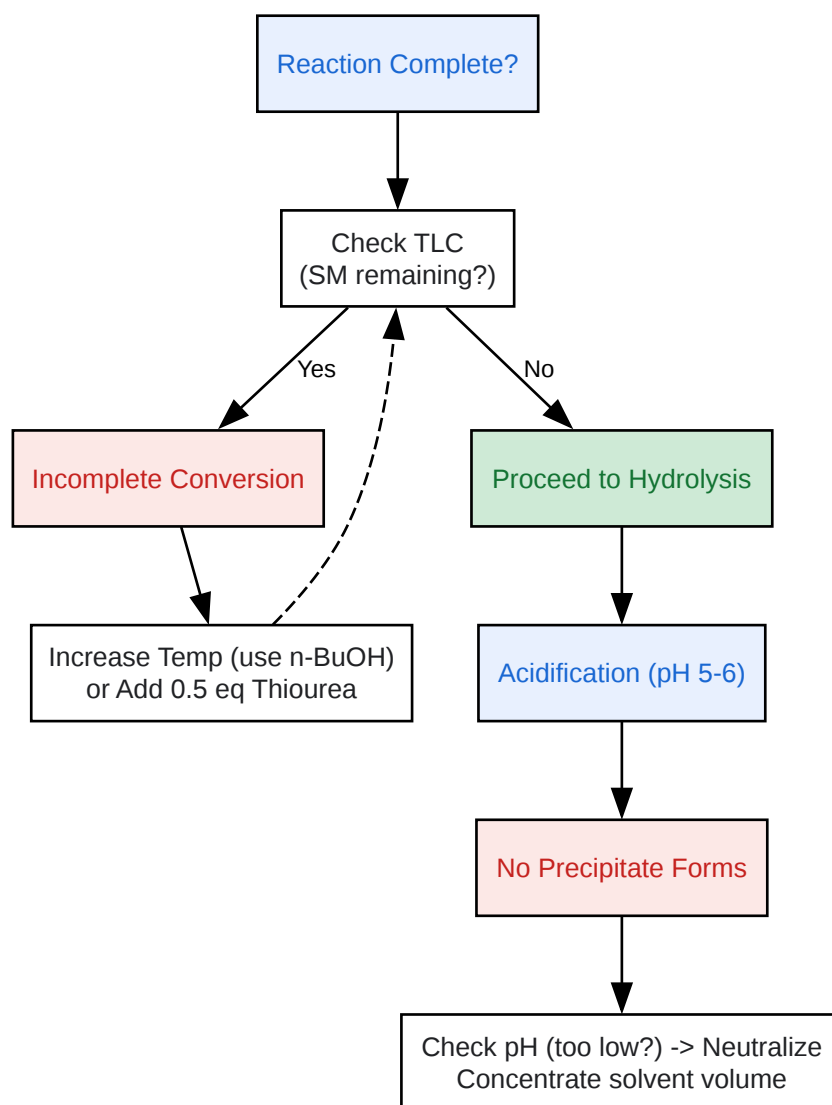
Characterization & Quality Control

Parameter	Specification	Method
Appearance	Yellow crystalline solid	Visual
Melting Point	198–202°C (dec.)	Capillary MP Apparatus
Yield	65–80%	Gravimetric
NMR (DMSO-)	11.9 (bs, 1H, NH-thione), 6.5-7.5 (m, 3H, Ar-H), 5.8 (bs, 2H,)	400 MHz NMR
Solubility	Soluble in DMSO, DMF, hot EtOH; Insoluble in	Solubility Test

Tautomeric Note: In the solid state and polar solvents (DMSO), the compound exists predominantly as the thione tautomer (C=S), evidenced by the downfield NH signal (~12 ppm) and the absence of an SH signal (~3-4 ppm).

Troubleshooting & Optimization Guide

Workflow Logic Diagram



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Figure 2: Troubleshooting logic for reaction conversion and product isolation.

Common Issues

- Low Conversion: The amino group deactivates the ring.
 - Solution: Switch solvent to n-Butanol (Reflux 118°C) or Ethoxyethanol (Reflux 135°C).
- Disulfide Formation: Oxidation of the product to the disulfide dimer (2,2'-dithiobis(6-aminopyridine)).
 - Solution: Perform all steps under

atmosphere. Add a pinch of sodium dithionite during the hydrolysis step to prevent oxidation.

- Oiling Out: Product separates as an oil during acidification.
 - Solution: Scratch the flask walls with a glass rod to induce crystallization or seed with a pure crystal. Cool to 0°C.

References

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